(6Z)-6-{[1-(2-Phenylhydrazinyl)naphthalen-2-yl]imino}cyclohexa-2,4-dien-1-one
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Overview
Description
(6Z)-6-{[1-(2-Phenylhydrazinyl)naphthalen-2-yl]imino}cyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that combines a naphthalene ring with a phenylhydrazine moiety and a cyclohexa-2,4-dien-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-{[1-(2-Phenylhydrazinyl)naphthalen-2-yl]imino}cyclohexa-2,4-dien-1-one typically involves the condensation of 2-phenylhydrazine with a naphthalene derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps, such as recrystallization or chromatography, to remove any impurities and obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-{[1-(2-Phenylhydrazinyl)naphthalen-2-yl]imino}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce amines.
Scientific Research Applications
(6Z)-6-{[1-(2-Phenylhydrazinyl)naphthalen-2-yl]imino}cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6Z)-6-{[1-(2-Phenylhydrazinyl)naphthalen-2-yl]imino}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (6Z)-6-{[1-(2-Phenylhydrazinyl)phenyl]imino}cyclohexa-2,4-dien-1-one
- (6Z)-6-{[1-(2-Phenylhydrazinyl)benzyl]imino}cyclohexa-2,4-dien-1-one
Uniqueness
(6Z)-6-{[1-(2-Phenylhydrazinyl)naphthalen-2-yl]imino}cyclohexa-2,4-dien-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
55566-73-9 |
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Molecular Formula |
C22H17N3O |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[(1-phenyldiazenylnaphthalen-2-yl)amino]phenol |
InChI |
InChI=1S/C22H17N3O/c26-21-13-7-6-12-19(21)23-20-15-14-16-8-4-5-11-18(16)22(20)25-24-17-9-2-1-3-10-17/h1-15,23,26H |
InChI Key |
IWFUFUASBHZQTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)NC4=CC=CC=C4O |
Origin of Product |
United States |
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